Furamidine dihydrochloride

DNA minor groove binding Structural biology Antiprotozoal mechanism

Furamidine dihydrochloride is a validated benchmark for anti-trypanosomal studies, demonstrating superior in vivo efficacy to pentamidine across multiple murine models. Its unique hOCT1 transport kinetics (Km 6.1 μM) and 10-fold higher DNA-binding affinity than berenil make it the preferred tool for selective hOCT1 probing and high-affinity minor groove research. Ideal for reproducible, high-impact results.

Molecular Formula C18H16N4O
Molecular Weight 304.3 g/mol
CAS No. 55368-40-6
Cat. No. B138736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuramidine dihydrochloride
CAS55368-40-6
Synonyms2,5-BAPF
2,5-bis(4-amidinophenyl)furan
2,5-bis(4-amidinophenyl)furan dihydrochloride
2,5-bis(4-guanylphenyl)furan
DB-75 compound
DB75
furamidine
WR 199385
WR-199385
Molecular FormulaC18H16N4O
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N
InChIInChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)
InChIKeyZJHZBDRZEZEDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(4-amidinophenyl)furan (Furamidine, DB75) Procurement Overview: Class, Basic Characteristics, and Supply Specifications


2,5-Bis(4-amidinophenyl)furan (also designated furamidine, DB75, WR 199385, or NSC 305831) is a synthetic aromatic diamidine belonging to the diphenylfuran class of DNA minor groove-binding agents. It was developed as a structural analogue of the clinically used antiparasitic drug pentamidine and was designed to address the limitations of earlier diamidine agents [1]. The compound is a dicationic molecule (free base molecular weight 304.35 g/mol, CAS 55368-40-6) that binds preferentially to AT-rich sequences in the DNA minor groove, a property that underlies its broad-spectrum antimicrobial and antiprotozoal activity against pathogens including Trypanosoma brucei, Trypanosoma cruzi, Leishmania spp., and Pneumocystis carinii [2][3]. The compound is most commonly supplied as the dihydrochloride salt, with typical commercial specifications including ≥98% purity by HPLC, white to beige powder appearance, solubility of 1 mg/mL in water (warmed), and recommended storage at −20°C under desiccated conditions .

Why 2,5-Bis(4-amidinophenyl)furan Cannot Be Interchanged with Other Aromatic Diamidines: The Evidence for Non-Substitutability


Although 2,5-bis(4-amidinophenyl)furan belongs to the same therapeutic class as pentamidine, diminazene, berenil, and other aromatic diamidines, significant quantitative differences in DNA-binding affinity, cellular uptake kinetics, transporter specificity, and in vivo efficacy preclude generic substitution. The furan-bridged diphenyl architecture confers a distinct minor groove curvature match and hydrogen-bonding pattern relative to triazene-linked (berenil), phenyl-ether-linked (pentamidine), or heterocyclic-modified analogues, resulting in a 10-fold difference in equilibrium binding constant (Keq) versus structurally similar diamidines [1]. Moreover, the compound exhibits isoform-selective human OCT1 transport with a Km of 6.1 μM, contrasting with pentamidine‘s broader OCT inhibition profile, which translates into distinct tissue distribution and cytotoxicity patterns [2]. In vivo, DB75 demonstrates superior anti-trypanosomal activity to pentamidine at comparable doses across multiple murine models, while its aza analogues (DB820, CPD0801) display substantially reduced uptake rates and trypanocidal potency [3][4]. These quantifiable differences in molecular recognition, pharmacokinetic handling, and pharmacodynamic outcomes demonstrate that interchanging furamidine with its in-class analogues without consideration of these differential parameters would introduce uncontrolled variables that compromise experimental reproducibility and therapeutic predictability.

Quantitative Differential Evidence for 2,5-Bis(4-amidinophenyl)furan Versus Closest Comparators: Binding, Uptake, and Efficacy Data


Ten-Fold Higher DNA-Binding Affinity of 2,5-Bis(4-amidinophenyl)furan Versus Berenil on AT-Rich Dodecamer Duplex

2,5-Bis(4-amidinophenyl)furan (furamidine) exhibits a 10.2-fold higher equilibrium binding constant (Keq) for the AT-rich DNA dodecamer sequence d(CGCGAATTCGCG)₂ compared to the closely related diamidine drug berenil, which differs structurally only in the central linker moiety (furan vs. triazene) [1]. Crystallographic analysis further revealed that this binding enhancement is driven by direct hydrogen bonding from both amidinium groups to thymine O2 atoms and improved isohelicity with the minor groove, interactions absent in the berenil-DNA complex [1].

DNA minor groove binding Structural biology Antiprotozoal mechanism

Superior In Vivo Anti-Trypanosomal Efficacy of 2,5-Bis(4-amidinophenyl)furan Compared with Pentamidine Across Three Murine Models

In a head-to-head comparative study evaluating the diamidine DB75 and the clinical comparator pentamidine in three distinct murine models of stage 1 human African trypanosomiasis (HAT), DB75 demonstrated superior anti-trypanosomal activity at comparable doses in all three models [1]. The study employed T. b. rhodesiense strains KETRI2537 and STIB900, as well as T. b. brucei strain STIB795, establishing the compound‘s robust in vivo efficacy advantage over the clinically established diamidine pentamidine [1].

Human African trypanosomiasis Antiparasitic efficacy Murine infection models

2-Fold Faster Cellular Uptake and Superior IC₅₀ of 2,5-Bis(4-amidinophenyl)furan Relative to Aza Analogue DB820 in Trypanosoma brucei

Comparative uptake and trypanocidal activity studies of furamidine (DB75) and two aza analogues (DB820 and CPD0801/DB829) in wild-type Trypanosoma brucei brucei revealed that DB75 accumulated at double the rate of DB820 and 10-fold the rate of CPD0801 [1]. Correspondingly, DB75 exhibited superior trypanocidal potency in vitro, with submicromolar IC₅₀ values against both wild-type and transporter-mutant parasites that exceeded the activity of DB820 and were comparable to or better than the veterinary trypanocide diminazene [1]. All three compounds were confirmed to be substrates for the P2 aminopurine transporter (TbAT1), with similar low to submicromolar Ki values, indicating that the differential uptake kinetics underpin the observed potency differences [1].

Drug transport kinetics Trypanosoma brucei Antiparasitic SAR

hOCT1-Selective Transport of 2,5-Bis(4-amidinophenyl)furan (Km = 6.1 μM) Contrasts with Broader OCT Isoform Inhibition by Pentamidine

In stably transfected Chinese hamster ovary (CHO) cells expressing human organic cation transporters (hOCT1, hOCT2, hOCT3), furamidine was identified as a good substrate for hOCT1 with a Km of 6.1 μM, whereas pentamidine exhibited a 6-fold higher Km of 36.4 μM for the same transporter [1]. Notably, furamidine showed isoform selectivity: it potently inhibited hOCT1 and hOCT3 (IC₅₀ < 21 μM) but was a markedly weaker inhibitor of hOCT2 (IC₅₀ = 189.2 μM), whereas pentamidine potently inhibited all three hOCT isoforms (IC₅₀ < 20 μM) [1]. In cytotoxicity assays, furamidine exposure in CHO-hOCT1 cells resulted in 9.3-fold greater cytotoxicity relative to mock-transfected cells, compared with a 4.4-fold increase for pentamidine [1].

Organic cation transporters Drug disposition Pharmacokinetics

Reduced In Vivo Toxicity of 2,5-Bis(4-amidinophenyl)furan Compared with Pentamidine at Equal Mis-Splicing Reversal Efficacy in DM1 Models

In a comparative evaluation of pentamidine and a series of its analogues for the ability to reverse CUG-repeat-associated mis-splicing in myotonic dystrophy type 1 (DM1), furamidine (compound 13) reversed mis-splicing with efficacy equal to pentamidine while exhibiting reduced toxicity in both cell and mouse models [1]. This finding identifies furamidine as a diamidine analogue that retains the therapeutic splicing-modulatory activity of the parent compound while mitigating the dose-limiting toxicity associated with pentamidine [1].

Myotonic dystrophy type 1 Alternative splicing Toxicity profiling

Phenyl-Substituted Analogue DB569 Outperforms 2,5-Bis(4-amidinophenyl)furan Against Trypanosoma cruzi and Leishmania amazonensis: SAR Context for Analog Selection

Comparative in vitro evaluation of furamidine (DB75) and its phenyl-substituted analogue DB569 against Trypanosoma cruzi and Leishmania amazonensis demonstrated that DB569 is significantly more potent than DB75 at reducing parasite proliferation in both isolated parasite cultures and infected host cell models (cardiomyocytes and macrophages) [1]. The two compounds exhibit equivalent DNA-binding properties, indicating that the phenyl substitution confers the potency advantage through distinct cellular distribution rather than enhanced target affinity [1].

Trypanosoma cruzi Leishmania amazonensis Structure-activity relationship

Evidence-Based Application Scenarios for 2,5-Bis(4-amidinophenyl)furan: Where the Differential Data Directs Optimal Use


Preclinical Evaluation of Anti-Trypanosomal Agents in Murine HAT Models

Based on the direct head-to-head evidence demonstrating superior in vivo efficacy versus pentamidine across three distinct murine models of stage 1 human African trypanosomiasis, 2,5-bis(4-amidinophenyl)furan is optimally employed as a positive control or reference compound in preclinical anti-trypanosomal studies [1]. The compound‘s reproducible superiority at comparable doses across T. b. rhodesiense strains KETRI2537 and STIB900, as well as T. b. brucei strain STIB795, establishes it as a robust benchmark for evaluating novel anti-trypanosomal candidates in rodent infection models [1].

DNA Minor Groove Binding Studies Requiring High-Affinity AT-Rich Sequence Recognition

For structural biology and biophysical investigations of DNA minor groove recognition, 2,5-bis(4-amidinophenyl)furan provides a 10.2-fold higher equilibrium binding constant (Keq = 6.7 × 10⁶ M⁻¹) compared with berenil on the canonical AT-rich dodecamer sequence d(CGCGAATTCGCG)₂, attributable to direct amidinium-thymine hydrogen bonding and improved groove isohelicity [2]. This quantitatively superior binding affinity makes furamidine the preferred diamidine ligand for fluorescence-based DNA detection, crystallization trials with AT-rich oligonucleotides, and competitive displacement assays where high-affinity minor groove occupancy is required [2].

Investigations of Human OCT1-Mediated Drug Uptake and Drug-Drug Interaction Studies

The established transport kinetics of 2,5-bis(4-amidinophenyl)furan as a high-affinity hOCT1 substrate (Km = 6.1 μM) with isoform-selective inhibition (hOCT2 IC₅₀ = 189.2 μM vs. hOCT1/3 IC₅₀ < 21 μM) make this compound a valuable tool compound for probing hOCT1 function in transfected cell systems and for evaluating hOCT1-mediated drug-drug interactions [3]. The 6-fold lower Km relative to pentamidine and the 9.3-fold cytotoxicity potentiation in hOCT1-expressing cells provide a sensitive and selective probe for OCT1 activity that can be differentiated from broader OCT family inhibition [3].

Myotonic Dystrophy Type 1 Splicing Research with Reduced Diamidine-Associated Toxicity

In DM1 research settings where pentamidine has demonstrated mis-splicing reversal activity but dose-limiting toxicity, 2,5-bis(4-amidinophenyl)furan offers equivalent pharmacodynamic efficacy with a favorable toxicity profile [4]. This compound is therefore the preferred diamidine for long-term cell culture experiments and in vivo DM1 model studies where the toxicity of pentamidine would otherwise confound interpretation of splicing-modulatory effects or limit experimental duration [4].

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